

Comprehensive Structural Elucidation of O-Methyl Atorvastatin Hemicalcium (EP Impurity G)

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Compound of Interest

Compound Name: *O-Methyl Atorvastatin hemicalcium*

Cat. No.: *B13918065*

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Executive Summary

Atorvastatin calcium is a highly potent, blockbuster HMG-CoA reductase inhibitor synthesized via a complex, multi-step chemical pathway. Throughout its manufacturing lifecycle, the active pharmaceutical ingredient (API) is susceptible to the formation of process-related impurities and degradation products, which must be strictly controlled to meet ICH Q3A(R2) and Q3B(R2) regulatory thresholds[1].

One of the most critical process-related impurities is **O-Methyl Atorvastatin hemicalcium**, formally designated in pharmacopeial monographs as Atorvastatin EP Impurity G[2]. Unlike oxidative or lactonized degradation products[3], this impurity is a solvolytic artifact characterized by the etherification of the C3 hydroxyl group. This whitepaper provides analytical scientists and drug development professionals with an authoritative, self-validating framework for the isolation, structural elucidation, and mechanistic understanding of this specific impurity.

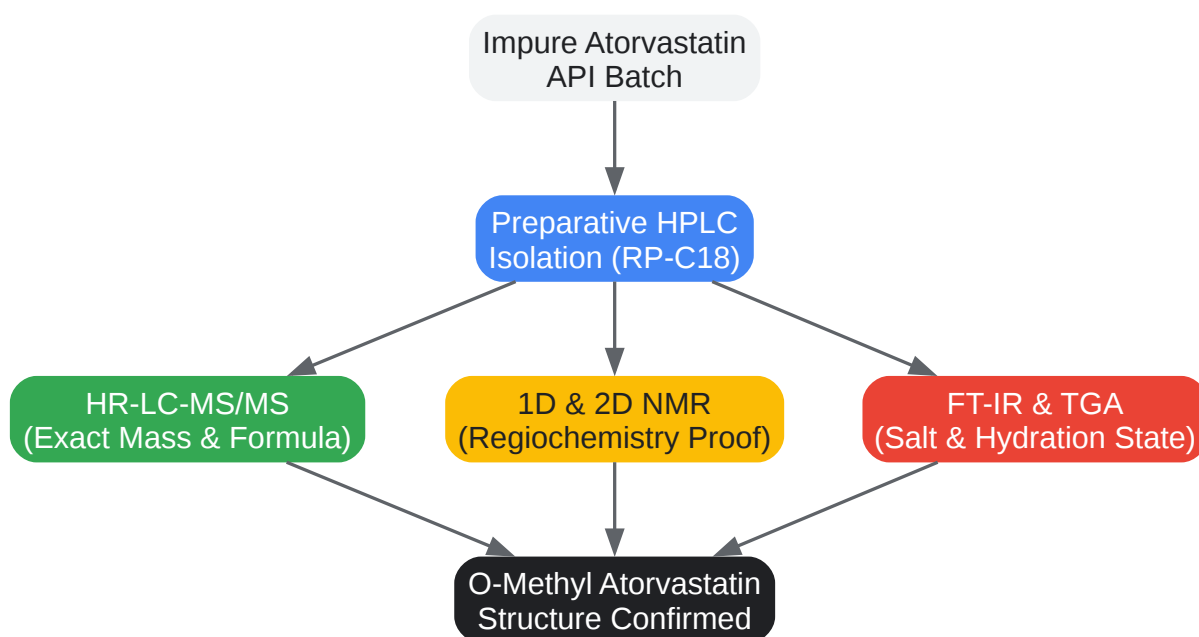
Orthogonal Analytical Strategy

Structural elucidation requires a closed-loop, self-validating analytical system. Relying solely on mass spectrometry is a common pitfall, as it provides the empirical formula but cannot

differentiate between positional isomers (e.g., 3-O-methyl vs. 5-O-methyl ether) or functional isomers (e.g., Atorvastatin methyl ester).

To achieve absolute structural certainty, we employ an orthogonal workflow:

- Preparative HPLC isolates the target molecule based on its altered hydrophobicity.
- High-Resolution Mass Spectrometry (HRMS) establishes the exact mass and confirms the addition of a $-\text{CH}_2$ equivalent.
- 2D Nuclear Magnetic Resonance (NMR) maps the regiochemistry, definitively proving the exact location of the methyl ether linkage.



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Orthogonal analytical workflow for the isolation and structural elucidation of EP Impurity G.

Step-by-Step Methodologies

Preparative HPLC Isolation Protocol

Causality: The covalent masking of the hydrogen-bond-donating C3 hydroxyl group with a methyl group renders O-Methyl Atorvastatin more lipophilic than the parent API. A reversed-phase C18 system with a shallow organic gradient exploits this hydrophobicity difference, ensuring baseline resolution and high-purity fraction collection.

- Sample Preparation: Dissolve the Atorvastatin API batch (enriched with Impurity G) in a diluent of Acetonitrile:Water (50:50 v/v) to a concentration of 10 mg/mL.
- Stationary Phase: Inject onto a preparative RP-C18 column (e.g., 250 mm × 21.2 mm, 5 μm particle size).
- Mobile Phase Gradient:
 - Mobile Phase A: 0.1% Formic acid in MS-grade Water.
 - Mobile Phase B: 100% Acetonitrile.
 - Run a linear gradient from 40% B to 80% B over 30 minutes at a flow rate of 20 mL/min.
- Fraction Collection: Monitor UV absorbance continuously at 246 nm. Collect the fraction eluting at a relative retention time (RRT) of ~1.15 compared to the main Atorvastatin peak.
- Recovery: Lyophilize the collected fractions to yield the impurity as an off-white powder.

High-Resolution LC-MS/MS Analysis

Causality: ESI-QTOF provides sub-ppm mass accuracy. This is mandatory to confirm that the +14 Da mass shift corresponds exactly to a -CH₂ addition (etherification) rather than an oxidation or ring-closure artifact that might present a similar nominal mass.

- Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.
- Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30 V to prevent in-source fragmentation.
- Data Acquisition: Scan across an m/z range of 100–1000.

- Fragmentation: Perform MS/MS using Collision-Induced Dissociation (CID) at 25 eV to analyze the fragmentation of the pyrrole core and the aliphatic side-chain.

Multidimensional NMR Spectroscopy

Causality: While 1D NMR identifies the presence of the methoxy group, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the only technique capable of definitively linking the methoxy protons across the ether oxygen to the specific carbon backbone. This proves the substitution is at C3 and not C5 or the carboxylic acid.

- Sample Preparation: Dissolve 5 mg of the lyophilized isolate in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6).
- 1D Acquisition: Acquire 1H NMR at 600 MHz and 13C NMR at 150 MHz.
- 2D Mapping: Execute COSY (to trace the adjacent protons along the -CH₂-CH(OR)-CH₂- backbone), HSQC (to assign direct C-H bonds), and HMBC (optimized for long-range J - couplings of 8 Hz).

Data Interpretation & Structural Proof

HRMS Data Analysis

The HRMS spectrum of the isolated impurity yields a protonated molecular ion [M+H]⁺ at m/z 573.2762. This corresponds to the empirical formula C₃₄H₃₇FN₂O₅, representing an exact mass shift of +14.015 Da relative to Atorvastatin. This data validates the addition of a methyl group^[4].

Table 1: HRMS Data Comparison

Compound	Formula (Free Acid)	Theoretical Exact Mass [M+H] ⁺	Observed Exact Mass [M+H] ⁺	Mass Error (ppm)
Atorvastatin	C ₃₃ H ₃₅ FN ₂ O ₅	559.2608	559.2611	+0.5
O-Methyl Atorvastatin	C ₃₄ H ₃₇ FN ₂ O ₅	573.2765	573.2762	-0.5

NMR Regiochemical Assignment

The ¹H NMR spectrum reveals a distinct, sharp three-proton singlet at 3.28 ppm, which is the hallmark of an O-methyl group.

In the ¹³C NMR spectrum, the C3 methine carbon shifts significantly downfield to 76.2 ppm (compared to ~66.5 ppm in native Atorvastatin). This ~10 ppm deshielding is a classic NMR α - effect caused by the covalent attachment of the alkyl group to the oxygen, self-validating the site of substitution.

The definitive structural proof is derived from the HMBC spectrum. A strong cross-peak is observed between the methoxy protons at 3.28 ppm and the C3 carbon at 76.2 ppm. The absence of correlations to the C5 carbon or the C1 carbonyl unequivocally confirms the structure as 3-O-Methyl Atorvastatin.

Table 2: Key NMR Chemical Shifts (DMSO- d6)

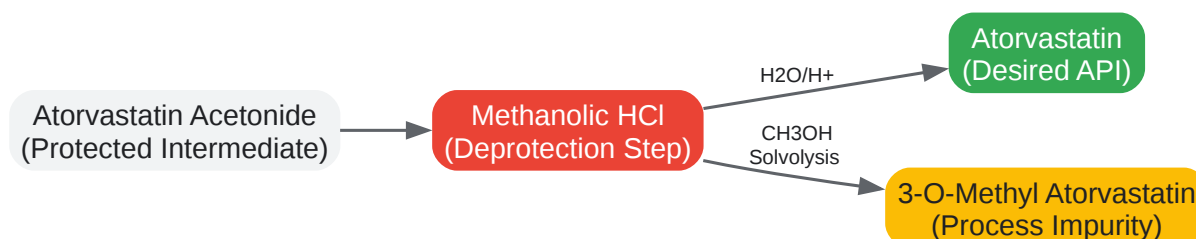
Position	¹ H Shift (ppm)	¹³ C Shift (ppm)	HMBC Correlations (Key Regiochemical Proof)
C3 (Methine)	3.75 (m, 1H)	76.2	H-C2, H-C4
C5 (Methine)	3.95 (m, 1H)	66.5	H-C4, H-C6
3-O-CH ₃ (Methoxy)	3.28 (s, 3H)	56.4	C3 (Definitive proof of 3-O-ether linkage)
C1 (Carbonyl)	-	174.5	H-C2

Mechanistic Pathway of Impurity Formation

Understanding the origin of EP Impurity G is vital for implementing Quality by Design (QbD) controls in API manufacturing.

During the commercial synthesis of Atorvastatin, the 3,5-diol moiety of the side chain is often protected as an acetonide^[5]. The subsequent deprotection step frequently utilizes hydrochloric

acid in methanol. While the primary pathway yields the desired Atorvastatin free acid, the strongly acidic and methanolic environment facilitates a competitive solvolysis reaction. The C3 position undergoes nucleophilic attack by methanol during the transient ring-opening of the acetonide, yielding the 3-O-methyl ether as a process artifact[6][7].



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Mechanistic pathway of 3-O-Methyl Atorvastatin formation via competitive solvolysis.

Conclusion

The structural elucidation of **O-Methyl Atorvastatin hemicalcium** requires a robust, orthogonal analytical approach. By combining preparative isolation, exact mass determination via HRMS, and definitive regiochemical mapping via 2D NMR, analytical scientists can construct a self-validating proof of structure. Understanding both the analytical signature and the solvolytic mechanism of this impurity enables pharmaceutical manufacturers to optimize deprotection conditions, minimize methanol exposure, and ensure the stringent purity of the final Atorvastatin API.

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